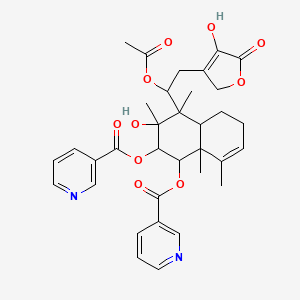

Scutebarbatine X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZWLNTNWLURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on Preliminary In-vitro Studies of Scutebarbatine X

Notice: Despite a comprehensive search for preliminary in-vitro studies specifically on Scutebarbatine X, no publicly available research data matching the detailed requirements of this request could be located. The scientific literature extensively covers related neo-clerodane diterpenoids from Scutellaria barbata, such as Scutebarbatine A and B, but is silent on the specific in-vitro activities, experimental protocols, and signaling pathways associated with this compound.

The following guide is therefore presented as a template, outlining the expected structure and content for such a technical document. Should data on this compound become available, it can be populated into this framework. For illustrative purposes, some data on the better-studied Scutebarbatine A and B have been included to demonstrate the intended format and depth of analysis.

Introduction

This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata (Labiatae). This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the realm of oncology. Preliminary studies on related compounds from the same plant have demonstrated anti-inflammatory and anti-cancer activities. This document aims to provide a comprehensive overview of the preliminary in-vitro studies on this compound, with a focus on its biological effects, the experimental methodologies used to elucidate these effects, and the signaling pathways it modulates.

Quantitative Data Summary

No quantitative data is available for this compound.

Illustrative Example (based on Scutebarbatine A & B):

| Cell Line | Assay | Compound | Concentration | Result | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | Scutebarbatine A | Not specified | IC50 value determined | |

| Caco-2 (Human Colon Adenocarcinoma) | Annexin V/PI Staining | Scutebarbatine A | 60 µM | 3-fold increase in apoptotic cells | |

| MDA-MB-231 & MCF-7 (Human Breast Cancer) | Cytotoxicity Assay | Scutebarbatine A | Dose-dependent | Effective against breast cancer cells | |

| Breast Cancer Cells | Cell Viability Assay | Scutebarbatine B | Dose-dependent | Suppressed proliferation |

Experimental Protocols

No experimental protocols are available for this compound.

Illustrative Example of Methodologies Used for Related Compounds:

Cell Culture and Treatment

Human cancer cell lines (e.g., A549, Caco-2, MDA-MB-231, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and treated with varying concentrations of the test compound (e.g., Scutebarbatine A or B) for specified time periods.

Cell Viability and Cytotoxicity Assays

The anti-proliferative effects of the compound are commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of anti-cancer agents. It can be assessed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Hoechst 33258 Staining: A fluorescent stain that binds to DNA and allows for the visualization of nuclear condensation and fragmentation characteristic of apoptosis.

-

TUNEL (TdT-mediated dUTP-biotin nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways. Cells are lysed, and the protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., caspases, Bcl-2, Akt, MAPK).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if the compound induces cell cycle arrest.

Signaling Pathways

No information on signaling pathways modulated by this compound is available.

Illustrative Examples of Signaling Pathways Modulated by Scutebarbatine A & B:

Based on studies of Scutebarbatine A and B, these compounds appear to exert their anti-cancer effects through the modulation of several key signaling pathways:

-

Mitochondria-Mediated Apoptosis Pathway: Scutebarbatine A has been shown to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like caspase-3 and caspase-9, while down-regulating the anti-apoptotic protein Bcl-2 in A549 lung cancer cells.

-

MAPK and EGFR/Akt Signaling Pathways: In breast cancer cells, Scutebarbatine A induces apoptosis and DNA damage through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and the Epidermal Growth Factor Receptor (EGFR)/Akt signaling pathways. It upregulates the phosphorylation of JNK and p38 MAPK, while downregulating the phosphorylation of ERK.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Scutebarbatine B has been shown to inhibit this pathway in breast cancer cells.

-

pRB/E2F1 Pathway: Scutebarbatine B also blocks the pRB/E2F1 pathway, which is critical for cell cycle progression.

Visualizations

No visualizations related to this compound are available.

Illustrative Examples of Diagrams for Related Compounds:

Caption: Mitochondria-Mediated Apoptosis Pathway Induced by Scutebarbatine A in A549 Cells.

Scutellarin's Neuroprotective Effects: A Preclinical Data Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of Scutellarin. Scutellarin, a flavonoid glucuronide derived from Erigeron breviscapus, has demonstrated significant therapeutic potential in various models of neurological damage, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic activities. This document synthesizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in neurotherapeutics.

Quantitative Data Summary

The neuroprotective efficacy of Scutellarin has been quantified across a range of preclinical models. The following tables summarize the key findings, providing a comparative view of its effects on inflammatory markers, apoptosis, and neuronal function.

| In Vitro Model | Treatment | Biomarker | Result | Reference |

| LPS-stimulated BV-2 microglia | Scutellarin | Nitric Oxide (NO) Production | Inhibition | |

| TNF-α Production | Inhibition | |||

| IL-1β Production | Inhibition | |||

| Reactive Oxygen Species (ROS) | Inhibition | |||

| iNOS mRNA expression | Suppression | |||

| TNF-α mRNA expression | Suppression | |||

| IL-1β mRNA expression | Suppression | |||

| Oxygen-Glucose Deprivation (OGD)-induced primary cortical neurons | Scutellarin (25, 50, 100 µM) | Apoptotic cells | Decreased percentage | |

| ROS generation | Inhibition | |||

| OGD-induced PC12 cells | Scutellarin | p-PI3K expression | Enhanced | |

| p-AKT expression | Enhanced | |||

| Bcl-2 expression | Enhanced | |||

| Bax expression | Reduced | |||

| Cleaved caspase-3 expression | Reduced |

| In Vivo Model | Treatment | Outcome Measure | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Scutellarin (50 or 75 mg/kg) | Infarct volume | Significantly reduced (P<0.05 or P<0.01) | |

| Neurological deficit | Ameliorated | |||

| Blood-Brain Barrier permeability | Reduced (P<0.05) | |||

| Scutellarin (low and high dose) | Brain infarction size | Decreased from 33.55% to 26.95% and 25.63% | ||

| Scutellarin (20 and 60 mg/kg) | Superoxide Dismutase (SOD) activity | Significantly increased | ||

| Catalase (CAT) activity | Significantly increased | |||

| Glutathione (GSH) level | Significantly increased |

Key Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of Scutellarin's neuroprotective effects.

In Vitro Models

1. Lipopolysaccharide (LPS)-Induced Inflammation in BV-2 Microglial Cells

-

Cell Culture: BV-2 mouse microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Scutellarin for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Biomarker Analysis:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

mRNA Expression (iNOS, TNF-α, IL-1β): Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Expression and Signaling Pathways (NF-κB, MAPKs): Assessed by Western blotting of cell lysates.

-

2. Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cells

-

Cell Culture: Primary cortical neurons or PC12 cells are cultured in appropriate media.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

-

Reperfusion: After OGD, the medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a period of reperfusion (e.g., 24 hours).

-

Treatment: Scutellarin is typically added to the culture medium before, during, or after the OGD insult.

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or LDH.

-

Apoptosis: Detected by TUNEL staining or flow cytometry using Annexin V/Propidium Iodide.

-

Apoptotic and Anti-apoptotic Proteins (Bax, Bcl-2, Caspases): Measured by Western blotting.

-

Signaling Pathways (PI3K/AKT): Analyzed by Western blotting for phosphorylated and total protein levels.

-

In Vivo Model

1. Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is typically left in place for a period of 1-2 hours before being withdrawn to allow for reperfusion.

-

Treatment: Scutellarin is administered via intraperitoneal or intragastric routes at specified doses, either before or after the MCAO procedure.

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluated using a standardized scoring system (e.g., Longa's score) at various time points post-MCAO.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), and the infarct area is quantified using image analysis software.

-

Histological Analysis: Brain sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines, oxidative stress markers, and signaling proteins via ELISA, biochemical assays, and Western blotting.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Scutellarin are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflows.

Caption: Scutellarin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: Scutellarin promotes cell survival by activating the PI3K/AKT signaling pathway.

Caption: General experimental workflows for in vitro and in vivo studies of Scutellarin.

Scutebarbatine X and its Potential Anti-inflammatory Properties in Cellular Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of Scutebarbatine X in cell models is currently limited in publicly available scientific literature. This guide provides an in-depth overview of the anti-inflammatory activities of its source, Scutellaria barbata, and its class of compounds, neo-clerodane diterpenoids, to infer the potential mechanisms and activities of this compound.

Introduction to this compound and Scutellaria barbata

This compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Lamiaceae), a perennial herb used in traditional medicine for its anti-inflammatory and anti-tumor properties.[1][2] While this compound itself is noted to possess anti-inflammatory properties, detailed mechanistic studies are not yet widely published.[1] However, extensive research on the extracts of Scutellaria barbata and other constituent neo-clerodane diterpenoids provides a strong basis for understanding its potential anti-inflammatory effects. These effects are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][3][4]

Anti-inflammatory Activity of Scutellaria barbata Constituents in Cell Models

Studies on various compounds isolated from Scutellaria barbata have demonstrated significant anti-inflammatory activity, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

Inhibition of Pro-inflammatory Mediators

Extracts and isolated compounds from Scutellaria barbata have been shown to inhibit the production of several key pro-inflammatory mediators. Both ethanol and ethyl acetate extracts of S. barbata significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[5]

The following table summarizes the inhibitory effects of various neo-clerodane diterpenoids from Scutellaria barbata on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

| Compound | IC50 (μM) for NO Inhibition | Reference |

| Scuttenline C | 1.9 | [6] |

| Compound 18 (unnamed) | 3.7 | [6] |

| Compound 36 (unnamed) | 10.6 | [3][4] |

| Unnamed Diterpenoid 1 | 20.2 | [3] |

| Unnamed Diterpenoid 2 | 21.5 | [3] |

| Unnamed Diterpenoid 3 | 25.8 | [3] |

| Unnamed Diterpenoid 4 | 35.6 | [3] |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Scutellaria barbata constituents are largely mediated through the downregulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.

Several neo-clerodane diterpenoids from Scutellaria barbata have been shown to suppress NF-κB signaling by inhibiting the phosphorylation and subsequent degradation of IκBα.[3][4]

References

- 1. abmole.com [abmole.com]

- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Scutebarbatine X Dose-Response Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae), has demonstrated notable anti-inflammatory properties.[1] This document provides detailed application notes and protocols for generating and analyzing the dose-response curve of this compound, with a focus on its anti-inflammatory effects. The provided methodologies and data will serve as a valuable resource for researchers investigating the therapeutic potential of this compound. The protocols outlined below are foundational for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the potential mechanisms of action.

Data Presentation

The anti-inflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The key dose-response data is summarized in the table below.

| Parameter | Cell Line | Stimulant | Effect | Concentration/Value | Citation |

| IC50 | BV2 Microglia | LPS | Inhibition of Nitric Oxide (NO) Production | 27.4 μM | [1] |

| Effective Concentration | BV2 Microglia | LPS | Reduction of iNOS Expression | 15, 30 μM | [1] |

| Cell Viability | BV2 Microglia | - | No significant reduction | up to 30 μM | [1] |

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Inhibition in LPS-Stimulated BV2 Microglial Cells

This protocol describes the methodology to assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production.

Materials:

-

This compound

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 μM). Ensure the final DMSO concentration in all wells is less than 0.1%.

-

Treatment: Pre-treat the cells with the various concentrations of this compound for 1 hour.

-

Stimulation: After the pre-treatment, stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a vehicle control group (no this compound, with LPS) and a negative control group (no this compound, no LPS).

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 μL of the cell culture supernatant from each well.

-

Add 50 μL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 μL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve using non-linear regression analysis (sigmoidal dose-response model).

-

Protocol 2: Analysis of iNOS Expression by Western Blot

This protocol details the investigation of this compound's effect on the expression of inducible nitric oxide synthase (iNOS), a key enzyme in NO production.

Materials:

-

Reagents from Protocol 1

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-iNOS, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed BV2 cells in 6-well plates and treat with this compound (e.g., 15 μM and 30 μM) and/or LPS as described in Protocol 1.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS protein levels to the β-actin levels.

Mandatory Visualizations

Dose-Response Curve Generation Workflow

Caption: Workflow for generating a this compound dose-response curve.

Proposed Anti-inflammatory Signaling Pathway of this compound

While the direct molecular targets of this compound are still under investigation, based on the known anti-inflammatory effects of compounds from Scutellaria barbata, a proposed mechanism involves the inhibition of pro-inflammatory signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols: Scutebarbatine X for Inducing Cell Cycle Arrest in Cancer Cells

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the specific compound Scutebarbatine X and its role in inducing cell cycle arrest in cancer cells have yielded limited specific data. Currently, there is a notable lack of published research detailing the quantitative effects, specific molecular mechanisms, and established experimental protocols for this compound in this context. While this compound has been identified as a neo-clerodane diterpenoid isolated from Scutellaria barbata with noted anti-inflammatory properties, its direct anti-cancer activities, particularly concerning cell cycle modulation, remain largely uncharacterized in publicly available scientific literature.

The majority of research on the anti-cancer properties of compounds from Scutellaria barbata has focused on Scutebarbatine A and B , as well as the whole plant extract. These related compounds and extracts have demonstrated significant effects on inducing cell cycle arrest and apoptosis in various cancer cell lines.

Therefore, this document will provide a comprehensive overview of the methodologies and findings related to the broader anti-cancer effects of Scutellaria barbata and its more studied diterpenoids as a proxy, which can serve as a foundational guide for initiating research on this compound. The protocols and data presented below are based on studies of Scutebarbatine A, Scutebarbatine B, and Scutellaria barbata extracts, and should be adapted and validated for specific investigations involving this compound.

Introduction to Diterpenoids from Scutellaria barbata in Cancer Research

Scutellaria barbata D. Don is a medicinal herb long used in traditional Chinese medicine for the treatment of various cancers.[1] Modern pharmacological studies have identified diterpenoids as some of its primary anti-tumor constituents.[2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.[1][3] A key mechanism underlying these anti-cancer effects is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[4][5]

Key Mechanisms of Cell Cycle Arrest by Scutellaria barbata Diterpenoids

Research on Scutebarbatine A and B, as well as extracts of Scutellaria barbata, has revealed that they can induce cell cycle arrest at different phases, primarily the G2/M phase.[4][6] This is often accompanied by the modulation of key cell cycle regulatory proteins.

Table 1: Effects of Scutellaria barbata and its Diterpenoids on Cell Cycle Distribution in Cancer Cells

| Compound/Extract | Cancer Cell Line | Concentration | Treatment Duration | Observed Effect on Cell Cycle | Reference |

| Scutellaria barbata (SB) Extract | CL1-5 (Lung Cancer) | 0.5 mg/ml | 24 h | Increased proportion of cells in G2/M phase from 10.82% to 21.3% | [6] |

| Scutebarbatine B (SBT-B) | MCF-7 & MDA-MB-231 (Breast Cancer) | Not specified | 24 h | G2/M phase arrest | [3][4] |

| Ethanol Extract of S. barbata (EESB) | HT-29 (Colorectal Cancer) | 0.5 - 2.5 mg/ml | 24 h | Decrease in S-phase cell population | [7] |

Table 2: Modulation of Cell Cycle Regulatory Proteins by Scutellaria barbata and its Diterpenoids

| Compound/Extract | Cancer Cell Line | Effect on Protein Expression | Reference |

| Scutellaria barbata (SB) Extract | CL1-5 (Lung Cancer) | Downregulation of Cdc25C, cyclin A, cyclin B1, and Cdc2 | [6] |

| Scutebarbatine B (SBT-B) | MCF-7 & MDA-MB-231 (Breast Cancer) | Downregulation of cyclinB1, cyclinD1, Cdc2, and p-Cdc2 | [4] |

| Ethanol Extract of S. barbata (EESB) | HT-29 (Colorectal Cancer) | Downregulation of cyclin D1 and CDK4 | [7] |

Signaling Pathways Implicated in Cell Cycle Arrest

The induction of cell cycle arrest by compounds from Scutellaria barbata is a complex process involving multiple signaling pathways.

Caption: Proposed signaling pathway for Scutellaria barbata-induced G2/M arrest.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of a compound on cell cycle arrest. These should be optimized for the specific cell lines and experimental conditions when investigating this compound.

Cell Culture and Treatment

Caption: General workflow for cell culture and treatment.

1. Cell Lines and Culture Conditions:

-

Select appropriate cancer cell lines (e.g., lung, breast, colorectal).

-

Culture cells in recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treat cells with the compound for specific durations as required by the assay. A vehicle control (medium with the solvent) should always be included.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8][9]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A.[8][9]

-

Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes at room temperature or overnight at 4°C.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis

Protocol:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, Cdc2, p21, GAPDH as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions for this compound Research

To elucidate the specific role of this compound in inducing cell cycle arrest, the following experimental approaches are recommended:

-

In Vitro Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

-

Cell Cycle Analysis: Perform dose- and time-dependent cell cycle analysis using flow cytometry to identify the specific phase of arrest induced by this compound.

-

Western Blotting: Investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

-

Signaling Pathway Analysis: Utilize pathway-specific inhibitors and molecular techniques to dissect the signaling cascades (e.g., p53, MAPK) involved in this compound-mediated cell cycle arrest.

By adapting the established protocols for related compounds, researchers can begin to systematically investigate the therapeutic potential of this compound as a novel anti-cancer agent that targets the cell cycle.

References

- 1. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scutellaria barbata D. Don inhibits growth and induces apoptosis by suppressing IL-6-inducible STAT3 pathway activation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Troubleshooting & Optimization

Scutebarbatine X experimental variability and reproducibility

Disclaimer: Direct experimental data on the variability and reproducibility of Scutebarbatine X is limited in currently available literature. The following troubleshooting guides and FAQs have been compiled based on established methodologies for closely related neo-clerodane diterpenoids, such as Scutebarbatine A and B, and are intended to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae).[1] It is known to possess anti-inflammatory properties.[1] Like other compounds in its family, such as Scutebarbatine A and B, it is being investigated for its potential therapeutic effects, which may include anticancer activities.[2][3]

Q2: What are the key signaling pathways potentially affected by Scutebarbatine compounds?

A2: Research on Scutebarbatine A and B suggests that these compounds can modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. These include the PI3K/Akt/mTOR, MAPK, and EGFR/Akt pathways.[3][4] It is plausible that this compound may act on similar pathways.

Q3: What are the general recommendations for handling and storing this compound?

A3: While specific stability data for this compound is not available, it is recommended to handle it as a sensitive natural product. Store the compound as a solid at -20°C or below, protected from light and moisture. For experimental use, prepare fresh solutions in an appropriate solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8)

| Potential Cause | Troubleshooting Steps |

| Compound Purity and Integrity | Verify the purity of your this compound sample using HPLC. Impurities can lead to off-target effects.Ensure the compound has not degraded. If possible, obtain a fresh batch and compare results. |

| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your vehicle control and experimental wells is identical and non-toxic (typically <0.5%).Run a solvent toxicity control curve to determine the tolerance of your specific cell line. |

| Cell Line Variability | Cell line identity should be confirmed by short tandem repeat (STR) profiling.Ensure cells are in the logarithmic growth phase at the time of treatment.Keep passage numbers low, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. |

| Assay Protocol Variations | Standardize incubation times for both drug treatment and assay development.Ensure even cell seeding density across all wells of the microplate.Mix the assay reagent thoroughly but gently with the cell culture medium to avoid bubbles and ensure uniform color development. |

Issue 2: Poor reproducibility in apoptosis assays (e.g., Annexin V/PI staining, TUNEL)

| Potential Cause | Troubleshooting Steps |

| Suboptimal Compound Concentration and Treatment Time | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation period for inducing apoptosis in your cell line.[5]Refer to data from related compounds, such as the dose-dependent effects of Scutebarbatine A on Caco-2 cells, as a starting point.[2][5] |

| Cell Handling During Staining | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining.Ensure all centrifugation steps are performed at appropriate speeds and temperatures. |

| Flow Cytometer Settings | Optimize flow cytometer settings (voltages, compensation) for each experiment using single-stained controls.Ensure a sufficient number of events (e.g., >10,000) are collected for statistically significant analysis. |

| Reagent Quality | Use fresh apoptosis staining reagents as their performance can degrade over time.Store reagents according to the manufacturer's instructions. |

Quantitative Data for Related Compounds

The following tables summarize quantitative data for Scutebarbatine A, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Scutebarbatine A

| Cell Line | Assay | IC50 | Treatment Duration | Source |

| A549 (Human Lung Carcinoma) | MTT | 39.21 µg/mL | 48 h | [6] |

| Breast Cancer Cells | Cytotoxicity Assay | Dose-dependent | Not specified | [7] |

Table 2: Apoptosis Induction by Scutebarbatine A

| Cell Line | Treatment | Apoptotic Cells (% of total) | Assay | Source |

| Caco-2 (Human Colon Adenocarcinoma) | 60 µM Scutebarbatine A for 24h | ~3-fold increase vs. control | Annexin V/PI | [5] |

| A549 (Human Lung Carcinoma) | Concentration-dependent | Significant increase vs. control | Hoechst 33258, Annexin V/PI | [6] |

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebarbatine X positive and negative controls for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Scutebarbatine X in in vitro assays.

Section 1: General Information and Handling

Q1: What is this compound?

This compound is a neo-clerodane diterpenoid compound isolated from the plant Scutellaria barbata (Labiatae).[1] This plant has a history of use in traditional medicine for its anti-inflammatory and anti-tumor properties.[2][3] this compound itself is recognized for its anti-inflammatory capabilities.[1] Compounds from Scutellaria barbata, including related Scutebarbatine analogs, have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key cellular signaling pathways.[2][4][5]

Q2: How should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must always be included in experiments.

Section 2: Anti-inflammatory Assays

This section provides guidance for designing and troubleshooting in vitro anti-inflammatory experiments. A common model involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW 264.7.[6]

Q3: What are the recommended positive and negative controls for an in vitro anti-inflammatory assay?

Proper controls are essential to validate the results of your experiment. The table below summarizes the key controls for a typical LPS-induced inflammation assay.

| Control Type | Description | Purpose | Expected Outcome |

| Negative Control | Cells treated with vehicle (e.g., DMSO) in culture medium. | Establishes the baseline level of inflammatory markers without stimulation. | Low levels of inflammatory markers (e.g., Nitric Oxide, COX-2, iNOS). |

| Positive Control (Inflammation) | Cells stimulated with an inflammatory agent like LPS. | Confirms that the cells can mount an inflammatory response. | High levels of inflammatory markers.[6] |

| Positive Control (Anti-inflammatory) | Cells pre-treated with a known anti-inflammatory drug (e.g., Dexamethasone) before LPS stimulation.[7] | Validates that the assay can detect an anti-inflammatory effect. | Significant reduction in LPS-induced inflammatory markers. |

| Test Group | Cells pre-treated with this compound before LPS stimulation. | To measure the anti-inflammatory effect of this compound. | Expected reduction in LPS-induced inflammatory markers. |

Q4: I am not observing an anti-inflammatory effect with this compound. What should I check?

Troubleshooting Steps:

-

Verify Positive Controls:

-

LPS Stimulation: Did your LPS-only positive control show a strong inflammatory response compared to the negative control? If not, your LPS may be inactive, or the cells may be unresponsive. Check the LPS concentration and integrity, and ensure your cells are healthy and at a low passage number.

-

Known Inhibitor: Did your positive anti-inflammatory control (e.g., Dexamethasone) effectively reduce inflammation? If not, there may be an issue with the assay protocol itself or the timing of treatment.[7]

-

-

Concentration and Timing:

-

Dose-Response: Are you testing a sufficient range of this compound concentrations? Perform a dose-response experiment to identify the optimal concentration.

-

Pre-incubation Time: The pre-incubation time with the compound before adding LPS can be critical. An insufficient duration may not be enough to inhibit the inflammatory signaling cascade. Consider optimizing the pre-incubation period (e.g., 1-4 hours).

-

-

Compound Viability: Ensure your this compound stock solution has been stored correctly and has not degraded.

-

Cytotoxicity: High concentrations of your compound might be toxic to the cells, which can confound the results. Run a cytotoxicity assay (e.g., MTT or LDH) in parallel to ensure the concentrations used are non-toxic.

Experimental Workflow & Protocol

Protocol: Measuring Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of this compound or control compounds (e.g., Dexamethasone). For vehicle controls, add medium with the equivalent concentration of DMSO.

-

Incubate for 1-2 hours.

-

-

Stimulation: Add LPS to all wells except the negative control wells to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

References

- 1. abmole.com [abmole.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Cell seeding density optimization for Scutebarbatine X experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing cell seeding density for experiments involving Scutebarbatine X and its analogs. Proper cell density is crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density critical for this compound experiments?

A1: Optimizing cell seeding density is essential to ensure the validity and reproducibility of your results.[1]

-

Too few cells: Seeding too few cells may lead to a weak signal in viability or proliferation assays, making it difficult to distinguish the effects of this compound from background noise.[1]

-

Too many cells: Seeding too many cells can cause them to become confluent before the experiment concludes.[1] This can lead to contact inhibition, where cell proliferation slows or stops, which would confound the interpretation of this compound's anti-proliferative effects.[1] Overcrowding also leads to rapid nutrient depletion and waste accumulation, stressing the cells and potentially masking the specific effects of the compound.[2]

-

Logarithmic Growth: The primary goal is to ensure cells are in an exponential (logarithmic) growth phase throughout the experiment, providing a consistent and reliable model to measure the impact of this compound.[1][3]

Q2: What is the ideal cell confluency at the start and end of a this compound treatment?

A2: While the ideal confluency can vary by cell line, a general guideline is to have the cells at approximately 70-80% confluency at the end of the experiment. For adherent cells, this typically means starting at a lower density (e.g., 20-30%) to allow room for proliferation during the treatment period (e.g., 24, 48, or 72 hours). For certain assays, a starting confluency of 70-90% may be optimal if the experiment is short and proliferation is not the primary endpoint.[4]

Q3: How does the duration of my this compound experiment affect the optimal seeding density?

A3: The length of the experiment is a critical factor. A longer incubation with this compound requires a lower initial seeding density.[1] For example, a seeding density that is optimal for a 24-hour experiment will likely result in overgrowth and confluence in a 72-hour experiment. It is crucial to perform a preliminary time-course experiment to determine the ideal density for your specific experimental window.[2]

Q4: Can I use the same seeding density for different cell lines?

A4: No. Different cell lines have vastly different proliferation rates and sizes.[5] A seeding density that is optimal for a rapidly dividing cell line like HeLa would be too low for a slower-growing line. You must determine the optimal seeding density for each specific cell line used in your this compound studies.[6]

Experimental Workflow and Data Management

Protocol: Optimizing Seeding Density for a 96-Well Plate Assay

This protocol outlines a standard method for determining the optimal seeding density for a colorimetric cell viability assay (e.g., MTT, XTT) following treatment with this compound.

1. Cell Preparation:

- Culture your chosen cell line in its recommended complete growth medium. Ensure the cells are healthy and in the logarithmic growth phase.[7]

- Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

- Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability (viability should be >90%).[1][8]

2. Seeding the Plate:

- Based on the cell concentration, prepare a serial dilution to achieve a range of densities. A suggested starting range for a 96-well plate is 1,000 to 40,000 cells per well.[1]

- Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.

- To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile Phosphate-Buffered Saline (PBS).[1]

- Include "no-cell" control wells containing only media for background subtraction.[1]

3. Incubation:

- Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

4. Assay and Data Analysis:

- At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.

- Measure the absorbance using a microplate reader.

- Subtract the average absorbance of the "no-cell" control wells from all other readings.[1]

- Plot the mean absorbance against the number of cells seeded. The optimal seeding density is the highest cell number that falls within the linear range of this curve, as this ensures the signal is directly proportional to the cell number.[1]

// Nodes

prep [label="1. Prepare Single-Cell\nSuspension", fillcolor="#F1F3F4", fontcolor="#202124"];

count [label="2. Count Cells &\nDetermine Viability", fillcolor="#F1F3F4", fontcolor="#202124"];

dilute [label="3. Create Serial Dilutions\n(e.g., 1k-40k cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"];

seed [label="4. Seed 96-Well Plate\n(in Triplicates)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="5. Incubate for Assay Duration\n(e.g., 24, 48, 72h)", fillcolor="#34A853", fontcolor="#FFFFFF"];

assay [label="6. Perform Viability Assay\n(e.g., MTT, XTT)", fillcolor="#FBBC05", fontcolor="#202124"];

read [label="7. Read Absorbance\nwith Plate Reader", fillcolor="#FBBC05", fontcolor="#202124"];

analyze [label="8. Analyze Data &\nDetermine Linear Range", fillcolor="#EA4335", fontcolor="#FFFFFF"];

optimal [label="Optimal Seeding Density\nIdentified", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];

// Edges

prep -> count;

count -> dilute;

dilute -> seed;

seed -> incubate;

incubate -> assay;

assay -> read;

read -> analyze;

analyze -> optimal;

}

Caption: Workflow for optimizing cell seeding density.

Data Presentation

The results of a seeding density optimization experiment can be summarized in a table to identify the linear range of the assay.

Table 1: Hypothetical Results of a Seeding Density Optimization Experiment (48-hour incubation)

| Seeding Density (cells/well) | Mean Absorbance (OD 450nm) | Standard Deviation | Signal-to-Background Ratio | Growth Phase Observation |

| 2,000 | 0.15 | 0.02 | 3.0 | Sub-confluent, Logarithmic |

| 4,000 | 0.31 | 0.03 | 6.2 | Sub-confluent, Logarithmic |

| 8,000 | 0.65 | 0.05 | 13.0 | Confluent (~75%), Logarithmic |

| 16,000 | 1.28 | 0.09 | 25.6 | Confluent (~90%), Early Plateau |

| 32,000 | 1.45 | 0.11 | 29.0 | Over-confluent, Plateau |

| Background (Media Only) | 0.05 | 0.01 | N/A | N/A |

In this example, seeding densities between 2,000 and 8,000 cells/well fall within a desirable linear range for a 48-hour experiment. A density of 8,000 cells/well would provide a robust signal while ensuring cells remain in the logarithmic growth phase.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | 1. Inconsistent cell seeding due to clumping or settling.[1] 2. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous, single-cell suspension before and during plating by gently pipetting or swirling the flask.[1] 2. Fill perimeter wells with sterile PBS or media without cells to maintain humidity and minimize evaporation.[1] |

| Low signal in the viability assay | 1. Seeding density is too low.[1] 2. Incubation time is too short for sufficient proliferation. 3. Assay reagents are expired or stored improperly. | 1. Increase the initial seeding density.[1] 2. Extend the incubation time, ensuring it matches your planned experiment duration.[1] 3. Check reagent expiration dates and storage conditions. |

| Cells are confluent before the experiment ends | 1. Seeding density is too high for the chosen incubation time.[1] 2. The cell line proliferates faster than anticipated. | 1. Reduce the initial seeding density.[1] 2. Shorten the duration of the experiment if possible, or re-optimize the seeding density for the required time point.[1] |

| Adherent cells are detaching | 1. The culture has become over-confluent, leading to cell death.[9] 2. The culture medium is depleted of nutrients or has a low pH. 3. This compound is causing high levels of cytotoxicity at the tested concentrations. | 1. Reduce seeding density to prevent over-confluency. 2. Ensure you are using fresh, appropriate culture media.[7] 3. This may be an expected outcome. Consider including an apoptosis or cytotoxicity assay to quantify the effect. |

This compound: Potential Signaling Pathways

This compound is a diterpenoid from Scutellaria barbata.[10] Related compounds from this plant, such as Scutebarbatine A and B, have been shown to exert anti-cancer effects by modulating several key signaling pathways.[11] When designing experiments, it is valuable to consider that this compound may act on similar pathways.

Caption: Potential signaling pathways modulated by Scutebarbatine compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]

- 4. Cell Culture Academy [procellsystem.com]

- 5. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. Seeding, Subculturing, and Maintaining Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 9. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]

- 10. abmole.com [abmole.com]

- 11. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

Preventing contamination in Scutebarbatine X cell culture studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting contamination in cell culture studies involving Scutebarbatine X, a neo-clerodane diterpenoid with anti-inflammatory properties.[1] Given that this compound is a phytochemical, special attention must be paid to aseptic technique and potential introduction of contaminants from the compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when working with a novel phytochemical like this compound?

A1: Contamination in cell culture can be broadly categorized into biological and chemical types.[2] When introducing a new phytochemical, potential sources expand to include:

-

The Compound Itself: Phytochemicals, if not properly sterilized, can be a source of microbial contaminants from their natural origin.[3]

-

Personnel: Human skin, hair, and breath are major sources of bacteria and fungi.[4][5]

-

Reagents and Media: Contaminated sera, media, and other reagents are common culprits.[6][7]

-

Laboratory Environment: Airborne particles, unclean surfaces in biosafety cabinets, and contaminated equipment like incubators and water baths can introduce contaminants.[6][8]

-

Cross-Contamination: Using the same media or equipment for different cell lines can lead to cross-contamination.[5][6]

Q2: How can I sterilize my this compound solution without degrading the compound?

A2: As heat can degrade complex organic molecules, autoclaving is not recommended for this compound. The preferred method is sterile filtration using a 0.1 µm or 0.22 µm pore size filter.[9][10] This will remove most bacteria and fungi. It is crucial to use a filter compatible with the solvent used to dissolve this compound.

Q3: What are the initial signs of contamination in my this compound-treated cell cultures?

A3: Early detection is key to managing contamination.[7] Look for:

-

Visual Changes: Sudden turbidity (cloudiness) in the culture medium, a change in color (e.g., yellow for bacterial contamination, pink for fungal), or a thin film on the surface.[2][11]

-

Microscopic Examination: Presence of small, motile particles (bacteria), filamentous structures (mold), or budding, oval-shaped cells (yeast) between your cultured cells.[2][11][12]

-

Cellular Health: A sudden drop in cell viability, changes in morphology, or altered growth rates.[7]

Q4: How often should I test for mycoplasma contamination when working with this compound?

A4: Mycoplasma is a common and difficult-to-detect contaminant that can alter cellular functions.[13][14] Routine testing is highly recommended, ideally every 1-2 months.[6][12] It is also advisable to test any new cell line upon arrival and before incorporating it into your experiments.[6][10]

Q5: Can the use of antibiotics in my culture medium prevent all types of contamination?

A5: While antibiotics like penicillin and streptomycin can prevent the growth of many common bacteria, they are ineffective against fungi, yeast, mycoplasma, and viruses.[5][14] Over-reliance on antibiotics can also mask low-level contamination and lead to the development of antibiotic-resistant strains.[5][6] It is best practice to work without antibiotics periodically to unmask any hidden infections.[5]

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Actions |

| Sudden turbidity and yellowing of media after adding this compound. | Bacterial Contamination: The compound stock, media, or handling technique may have introduced bacteria.[2][11] | 1. Immediately discard the contaminated culture to prevent spread.[12] 2. Decontaminate the biosafety cabinet and incubator.[2][12] 3. Re-filter your this compound stock solution. 4. Review and reinforce aseptic techniques with all lab personnel. |

| Filamentous growths or white/black fuzzy spots appear in the culture. | Fungal (Mold) Contamination: Spores from the environment or the compound may be the source.[2][12] | 1. Discard the contaminated culture immediately.[12] 2. Thoroughly clean and disinfect the incubator, water bath, and work area.[15] 3. Check HEPA filters in the biosafety cabinet.[2] |

| Media becomes cloudy but pH does not change significantly; cells show reduced proliferation. | Yeast or Mycoplasma Contamination: Yeast may cause slight turbidity, while mycoplasma is not visible but affects cell health.[2][14][16] | 1. For suspected yeast, confirm with microscopy and discard the culture.[11] 2. For suspected mycoplasma, perform a specific test (e.g., PCR, ELISA, or DNA staining).[9][10] 3. If positive for mycoplasma, discard the culture or, if irreplaceable, treat with specific anti-mycoplasma agents.[2][17] |

| Inconsistent experimental results with this compound treatment. | Chemical Contamination or Mycoplasma: Impurities in the compound, solvent, or undetected mycoplasma can alter cell behavior.[2][18] | 1. Test for mycoplasma. 2. Ensure high purity of this compound and the solvent used. 3. Prepare fresh dilutions of the compound for each experiment. |

| Precipitate forms after adding this compound to the media. | Solubility Issues: The compound may not be fully soluble at the working concentration in the culture medium. | 1. Check the solubility of this compound in your culture medium. 2. Consider using a different solvent or a lower working concentration. 3. Warm the medium slightly before adding the compound, but avoid high temperatures that could degrade it. |

Data Presentation

Table 1: Example Mycoplasma PCR Test Results

| Cell Line | Date Tested | This compound Treatment | Result | Action Taken |

| A549 | 2025-10-15 | Pre-treatment | Negative | Proceed with experiment |

| MCF-7 | 2025-10-15 | Pre-treatment | Positive | Discarded culture, decontaminated incubator |

| A549 | 2025-11-01 | Post-treatment (48h) | Negative | Continue monitoring |

| PC-3 | 2025-11-05 | New cell line | Negative | Released from quarantine |

Table 2: Example Antibiotic Efficacy Against Common Contaminants

| Contaminant Type | Penicillin/Streptomycin | Amphotericin B | Mycoplasma Removal Agent |

| Bacteria (Gram +/-) | Effective | Not Effective | Not Effective |

| Yeast | Not Effective | Effective | Not Effective |

| Mold | Not Effective | Effective | Not Effective |

| Mycoplasma | Not Effective | Not Effective | Effective |

Experimental Protocols

Protocol 1: Preparation and Sterilization of this compound Stock Solution

-

Dissolution: Weigh the desired amount of this compound powder in a sterile container inside a chemical fume hood. Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high concentration stock solution. Ensure complete dissolution.

-

Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.1 µm syringe filter to the syringe.

-

Filtration: Carefully filter the solution into a new sterile, labeled tube. This should be performed inside a laminar flow hood to maintain sterility.[19]

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.[12]

-

Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) until use.

Protocol 2: Routine Mycoplasma Detection by PCR

-

Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture that has been grown without antibiotics for at least one passage.

-

DNA Extraction: Extract potential mycoplasma DNA from the supernatant using a commercial PCR kit, following the manufacturer's instructions.

-

PCR Amplification: Set up the PCR reaction using a mycoplasma-specific primer set that targets the 16S rRNA gene.[10] Include a positive control (mycoplasma DNA) and a negative control (sterile water).

-

Gel Electrophoresis: Run the PCR products on an agarose gel.

-

Result Interpretation: A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Visualizations

References

- 1. abmole.com [abmole.com]

- 2. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. corning.com [corning.com]

- 5. ibidi.com [ibidi.com]

- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]

- 7. cellculturecompany.com [cellculturecompany.com]

- 8. cellculturecompany.com [cellculturecompany.com]

- 9. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]

- 10. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]

- 14. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]

- 15. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]

- 16. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]

- 17. cellculturedish.com [cellculturedish.com]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. bio.libretexts.org [bio.libretexts.org]

Technical Support Center: Scutebarbatine X and Related Compounds

This technical support center provides guidance and answers frequently asked questions regarding the cytotoxicity of Scutebarbatine X and related compounds in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the cytotoxic effect of this compound on non-cancerous cell lines?

A: Currently, there is no publicly available scientific literature specifically detailing the cytotoxic effects of a compound named "this compound" on any cell line, including non-cancerous ones. This compound may be novel, part of a proprietary research program, or not yet characterized. Researchers are advised to consult specialized chemical databases or recent publications in natural product chemistry for any emerging data.

Q2: Are there any data on the cytotoxicity of compounds from the Scutellaria genus in non-cancerous cells?

A: Yes, research has been conducted on extracts from Scutellaria barbata and its active components, such as Scutellarin. These studies often investigate the selectivity of these compounds, comparing their effects on cancerous versus non-cancerous cells. For instance, some studies have explored the effects of Scutellarin on various non-cancerous cell lines, and the observed cytotoxicity can vary significantly depending on the cell type and experimental conditions.

Q3: What are the typical IC50 values for Scutellarin in non-cancerous cell lines?

A: The half-maximal inhibitory concentration (IC50) values for Scutellarin in non-cancerous cell lines are generally higher than in many cancer cell lines, suggesting a degree of selectivity. However, these values can differ between cell types. Below is a summary of representative data from published studies.

Troubleshooting Experimental Issues

Q1: I am observing high cytotoxicity of a Scutellaria compound in my non-cancerous control cell line. What could be the reason?

A: Several factors could contribute to unexpected cytotoxicity:

-

Compound Purity: Impurities in the compound preparation can have off-target effects. Verify the purity of your compound batch.

-

Cell Line Sensitivity: Some non-cancerous cell lines can be inherently more sensitive to certain classes of compounds. Consider using a different, more robust non-cancerous cell line for comparison.

-

Experimental Conditions: High concentrations of the compound, prolonged exposure times, or suboptimal cell culture conditions can lead to increased cell death. Review and optimize your experimental parameters.

-

Vehicle Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations. Ensure your vehicle control experiments are properly conducted and that the final solvent concentration is non-toxic.

Q2: My cytotoxicity assay results are not reproducible. What should I check?

A: Lack of reproducibility is a common issue in cell-based assays. Consider the following:

-

Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

-

Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact results.

-

Assay Timing: The timing of compound addition and the duration of the assay should be strictly controlled.

-

Reagent Quality: Use fresh, high-quality reagents for your cytotoxicity assay (e.g., MTT, WST-1).

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Scutellarin on a selection of non-cancerous cell lines as reported in scientific literature.

| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | >100 |

| L-02 | Human Liver Cell | MTT | 48 | >100 |

| HUVEC | Human Umbilical Vein Endothelial | MTT | 24 | ~50 |

Note: These values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Test compound (e.g., Scutellarin)

-

Appropriate cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: A potential signaling pathway for Scutellarin-induced apoptosis.

Technical Support Center: Preclinical Dose Selection for Novel Compounds

This technical support center provides guidance and answers frequently asked questions regarding the selection of doses for preclinical animal studies, with a focus on novel compounds like Scutebarbatine X, where publicly available data may be limited.

Troubleshooting Guides and FAQs

Question 1: What is the recommended dose of this compound for preclinical animal studies?

Answer:

Currently, there is a notable lack of publicly available preclinical data specifically for this compound. While it has been identified as a neo-clerodane diterpenoid isolated from Scutellaria barbata with potential anti-inflammatory properties, detailed in vivo studies establishing effective and tolerable dose ranges in animal models have not been published.

Researchers should therefore approach dose selection for this compound as they would for any novel investigational compound. This involves a systematic process of starting with in vitro data to estimate a starting dose for in vivo studies, followed by dose-range finding (DRF) and toxicology studies to determine a safe and effective dose for further preclinical efficacy models.

For initial guidance, researchers can refer to data from other diterpenoids isolated from Scutellaria barbata. However, it is crucial to recognize that each compound has a unique pharmacokinetic and pharmacodynamic profile.

Question 2: How can I determine a starting dose for in vivo studies with a novel compound like this compound?

Answer:

A common approach to selecting a starting dose for in vivo studies is to use in vitro cytotoxicity data. The half-maximal inhibitory concentration (IC50) from cell-based assays can be used to estimate a starting dose. As a general rule of thumb, a starting dose in a rodent model might be in the range of 10 to 100 times the IC50 value, although this can vary significantly depending on the compound's properties.

It is also beneficial to review the literature for related compounds. For instance, studies on other diterpenoids from Scutellaria barbata can provide a potential starting point.

Table 1: In Vitro Cytotoxicity of Diterpenoids from Scutellaria barbata

| Compound | Cancer Cell Line(s) | IC50 Range (µM) |

| Scutebarbatine A | A549 (Lung Carcinoma) | 39.21 µg/mL |

| Scutebarbatine B | Breast Cancer Cells | Dose-dependent suppression |

| Barbatin F | HCT-116 (Colon Cancer) | 44.3 |

| Barbatin G | HCT-116 (Colon Cancer) | 32.3 |

| Scutebatas H-O | Various (HL-60, SMMC-7721, A-549, MCF-7, SW480) | 12.6 - 31.4 |

This table summarizes in vitro data for compounds structurally related to this compound and should be used for estimation purposes only.

Question 3: What are the key steps in a preclinical dose-finding study?

Answer:

A typical preclinical dose-finding study involves several key steps:

-